2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid
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Overview
Description
2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid is a complex organic compound that features a benzoic acid core with a substituted glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Glycine Derivative: The glycine derivative is synthesized by reacting glycine with naphthalene-1-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Methylsulfonylation: The glycine derivative is then treated with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Coupling with Benzoic Acid: The final step involves coupling the methylsulfonylated glycine derivative with benzoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the benzoic acid group can form hydrogen bonds with proteins. These interactions can disrupt normal cellular processes, making the compound useful in medicinal chemistry as a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid
- 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Uniqueness
2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid is unique due to its naphthalene moiety, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-28(26,27)22(18-12-6-8-14-7-2-3-9-15(14)18)13-19(23)21-17-11-5-4-10-16(17)20(24)25/h2-12H,13H2,1H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPPVKUUHDUHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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